N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
Description
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Properties
Molecular Formula |
C14H20N6O3 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H20N6O3/c1-4-18-10(2)12(8-16-18)7-15-14(21)5-6-19-11(3)13(9-17-19)20(22)23/h8-9H,4-7H2,1-3H3,(H,15,21) |
InChI Key |
RWNXAZAGRBHHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include hydrazine, alkyl halides, and nitro compounds . The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts like acids or bases to facilitate the reactions.
Chemical Reactions Analysis
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the Leishmania parasite . The compound’s structure allows it to bind to these targets, disrupting their function and leading to the death of the parasite.
Comparison with Similar Compounds
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other pyrazole derivatives, such as:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
